(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate
Overview
Description
“(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate” is a chemical compound with the CAS Number: 1173807-85-6 and a linear formula of C8H13NO2 . It is used in pharmaceutical testing .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C8H13NO2 . Other specific properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Synthesis in Medicinal Chemistry
(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate is a key intermediate in the synthesis of potent hepatitis C virus (HCV) NS3 protease inhibitors. It is a valuable compound in medicinal chemistry due to its role in creating highly specific and effective drugs for treating HCV. Research has focused on developing concise, asymmetric synthesis methods for this compound to enhance its availability for pharmaceutical applications. For instance, Lou et al. (2013) detailed a robust and efficient synthesis process for this compound, highlighting its critical role in HCV drug development (Lou et al., 2013).
Biocatalytic Approaches
Biocatalysis has been explored as a method for producing (1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate. Kawabata et al. (2021) developed an enzymatic method using modified esterase from Bacillus subtilis for the asymmetric synthesis of this compound, demonstrating a potential for industrial-scale production (Kawabata et al., 2021).
Enzymatic Hydrolysis and Resolution
The use of bacterial strains for enzymatic hydrolysis has been studied to create high enantioselectivity in the production of (1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate. Zhu et al. (2018) identified Sphingomonas aquatilis as an effective biocatalyst for this purpose (Zhu et al., 2018).
Overview of Synthetic Approaches
Sato et al. (2016) provided a comprehensive overview of various methods developed for the preparation of (1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate, discussing biocatalytic, catalytic, and stoichiometric approaches. This work emphasized the compound's pharmaceutical significance and the need for efficient synthetic strategies (Sato et al., 2016).
Involvement in Ethylene Biosynthesis in Plants
Research by Hoffman et al. (1982) and McKeon & Yang (2004) explored the role of similar compounds in the ethylene biosynthesis pathway in plants, providing insight into the biochemical processes involving cyclopropane derivatives (Hoffman et al., 1982); (McKeon & Yang, 2004).
properties
IUPAC Name |
ethyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H13NO2.H2O4S/c2*1-3-6-5-8(6,9)7(10)11-4-2;1-5(2,3)4/h2*3,6H,1,4-5,9H2,2H3;(H2,1,2,3,4)/t2*6-,8-;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWPGHMPJQDAAN-BLHVZGRBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C=C)N.CCOC(=O)C1(CC1C=C)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]1(C[C@H]1C=C)N.CCOC(=O)[C@]1(C[C@H]1C=C)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693651 | |
Record name | Sulfuric acid--ethyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hemisulfate | |
CAS RN |
1173807-85-6 | |
Record name | Sulfuric acid--ethyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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